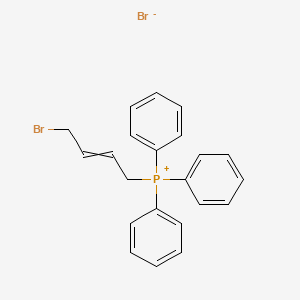
(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide is an organophosphorus compound with the molecular formula C22H20BrP It is a phosphonium salt that features a bromobut-2-en-1-yl group attached to a triphenylphosphonium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide can be synthesized through the reaction of triphenylphosphine with 4-bromobut-2-en-1-yl bromide. The reaction typically occurs in the presence of a base such as sodium carbonate at low temperatures (around 2°C) to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely be optimized for efficiency, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as phenylhydrazine and ethylhydrazine to form corresponding phosphonium salts.
Cyclization Reactions: The phenylhydrazine derivatives can cyclize into pyrazoline derivatives of phosphonium salts.
Common Reagents and Conditions
Phenylhydrazine: Reacts at 2°C in the presence of sodium carbonate to form triphenyl[4-(2-phenylhydrazinylidene)but-2-en-1-yl]phosphonium bromide.
Ethylhydrazine: Reacts under similar conditions to form triphenyl[(1-ethyl-4,5-dihydro-1H-pyrazol-3-yl)methyl]- and [(1-ethyl-1H-pyrazol-3-yl)methyl]phosphonium bromides.
Major Products
Triphenyl[4-(2-phenylhydrazinylidene)but-2-en-1-yl]phosphonium bromide: Formed from the reaction with phenylhydrazine.
Triphenyl[(1-ethyl-4,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonium bromide: Formed from the reaction with ethylhydrazine.
Applications De Recherche Scientifique
(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, particularly in the formation of phosphonium salts and pyrazoline derivatives.
Medicinal Chemistry:
Material Science: May be used in the synthesis of materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of (4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide involves its reactivity with nucleophiles to form new phosphonium salts. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the formation of pyrazoline derivatives, the compound acts as an electrophile, reacting with nucleophilic hydrazines to form the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromobut-2-en-1-yl)triphenylphosphonium chloride
- (4-Bromobut-2-en-1-yl)triphenylphosphonium iodide
Uniqueness
(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide is unique due to its specific reactivity and the types of products it forms. Its ability to undergo cyclization reactions to form pyrazoline derivatives distinguishes it from other similar phosphonium salts .
Activité Biologique
(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide is a phosphonium salt with potential applications in medicinal chemistry, particularly in the context of its biological activity. This compound, characterized by its unique structure, has garnered attention for its interactions with biological systems, including its cytotoxic effects and mechanisms of action.
Chemical Structure
The molecular formula for this compound is C22H23BrP. The structure features a triphenylphosphonium cation linked to a bromobutene moiety, which contributes to its reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Cytotoxicity : Studies indicate that phosphonium salts, including this compound, exhibit varying levels of cytotoxicity against different cancer cell lines.
- Mechanisms of Action : The mechanism by which these compounds exert their effects often involves mitochondrial targeting and disruption of cellular respiration.
- Applications in Drug Development : The compound's ability to enhance drug delivery and efficacy in targeting cancer cells makes it a candidate for further research in therapeutic applications.
Cytotoxicity Studies
Recent research has demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines. Table 1 summarizes the IC50 values obtained from studies on different cell lines.
The cytotoxic effects of phosphonium compounds are primarily attributed to their interaction with mitochondria. The triphenylphosphonium moiety is known to accumulate in mitochondria due to the membrane potential, leading to:
- Disruption of Mitochondrial Function : This can result in increased reactive oxygen species (ROS) production and subsequent apoptosis.
- Inhibition of ATP Synthesis : By disrupting the electron transport chain, these compounds can lead to reduced ATP levels in cells, further promoting cell death.
Case Studies
- A study investigating the effects of triphenylphosphonium derivatives found that they significantly enhance the antiplatelet effect of magnolol when linked via a four-carbon chain. This suggests potential applications in cardiovascular therapies .
- Another research effort focused on the synthesis of enantioenriched propargyl bromides using this compound as a reagent. The study highlighted its utility in producing compounds with high stereoselectivity, which could be beneficial for developing targeted therapies .
Propriétés
Numéro CAS |
53142-03-3 |
|---|---|
Formule moléculaire |
C22H21Br2P |
Poids moléculaire |
476.2 g/mol |
Nom IUPAC |
[(E)-4-bromobut-2-enyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H21BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-17H,18-19H2;1H/q+1;/p-1/b11-10+; |
Clé InChI |
XJFIFZYWUOWAPZ-ASTDGNLGSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CC=CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
SMILES isomérique |
C1=CC=C(C=C1)[P+](C/C=C/CBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC=CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















